(1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol
Overview
Description
(1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol: is a chemical compound that belongs to the class of pyrrolidine derivatives It features a pyrrolidine ring substituted with a chloropyrimidine group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol typically involves the reaction of 2-chloropyrimidine with pyrrolidine derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in (1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloropyrimidine group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Amines.
- Substitution products: Various substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of (1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloropyrimidine moiety can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
(1-(2-Ethylamino)pyrimidin-4-yl)pyrrolidin-2-one: Similar structure but with an ethylamino group instead of a chloropyrimidine group.
2-Chloro-5-hydroxypyrimidine: Similar pyrimidine ring but with a hydroxyl group instead of a pyrrolidine ring.
Uniqueness:
- The combination of the chloropyrimidine and pyrrolidine moieties in (1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol provides unique chemical properties and reactivity.
- Its specific substitution pattern allows for diverse chemical modifications and potential applications in various fields .
Properties
IUPAC Name |
[1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-9-11-3-1-8(12-9)13-4-2-7(5-13)6-14/h1,3,7,14H,2,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYLKDMESXMEMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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